![molecular formula C26H29Cl2N3O3 B610039 1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide CAS No. 1312815-93-2](/img/structure/B610039.png)
1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide
Overview
Description
PF-4693627 is an orally bioavailable inhibitor of microsomal prostaglandin E (PGE) synthase-1 (mPGES-1; IC50 = 3 nM). It is selective for mPGES-1 over PGDS, TXAS, and 5-LO in HWB-1483 cells, which have IC50 values greater than 50 μM, as well as COX-2 in fetal fibroblasts (IC50 = >10 μM). PF-4693627 inhibits LPS-stimulated synthesis of PGE2 in human whole blood (IC50 = 109 nM). In vivo, PF-4693627 (10 mg/kg) inhibits PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation.
PF-4693627 is a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.
Scientific Research Applications
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
PF-4693627 is an orally bioavailable inhibitor of microsomal prostaglandin E (PGE) synthase-1 (mPGES-1; IC 50 = 3 nM) . It is selective for mPGES-1 over PGDS, TXAS, and 5-LO in HWB-1483 cells, which have IC 50 values greater than 50 μM .
Selectivity Over COX-2
PF-4693627 is also selective for mPGES-1 over COX-2 in fetal fibroblasts (IC 50 = >10 μM) . This selectivity makes it a potential candidate for research in inflammation and pain management.
Inhibition of PGE2 Synthesis
PF-4693627 inhibits LPS-stimulated synthesis of PGE2 in human whole blood (IC50 = 109 nM) . This property could be useful in studying the role of PGE2 in various physiological and pathological processes.
In Vivo Inhibition of PGE2 Production
In vivo, PF-4693627 (10 mg/kg) inhibits PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation . This suggests its potential use in preclinical studies of inflammation.
Potential Treatment of Inflammation
Given its properties, PF-4693627 is being studied for the potential treatment of inflammation . Its ability to inhibit mPGES-1, a key enzyme in the production of PGE2, a pro-inflammatory mediator, makes it a promising candidate for this application.
Lipid Biochemistry Research
PF-4693627 is also used in lipid biochemistry research, particularly in the study of the cyclooxygenase pathway . Its ability to inhibit key enzymes in this pathway can provide valuable insights into the role of lipids in health and disease.
Mechanism of Action
- By inhibiting mPGES-1, PF-4693627 reduces the production of PGE2, which is associated with inflammation caused by conditions like osteoarthritis (OA) and rheumatoid arthritis (RA) .
- The compound achieves this by disrupting the catalytic function of mPGES-1, which normally converts PGH2 to PGE2 .
- By inhibiting mPGES-1, PF-4693627 disrupts this pathway, resulting in decreased PGE2 levels and dampened inflammatory responses .
- At the molecular and cellular levels, this translates to less activation of inflammatory pathways and reduced pain and swelling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNPVKDQXLYHO-JXFKEZNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PF-4693627?
A1: PF-4693627 acts as a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [] While the provided abstract doesn't delve into the specific interactions, inhibiting mPGES-1 is known to disrupt the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This suggests that PF-4693627 likely exerts its anti-inflammatory effects by reducing PGE2 levels.
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